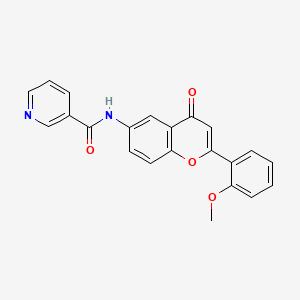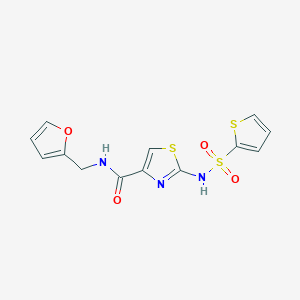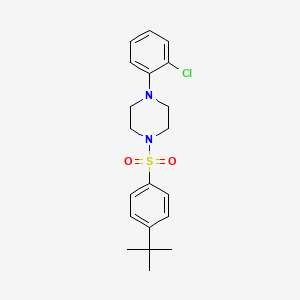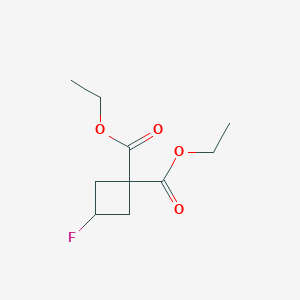
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the quaternization reactions of nicotinamide, with different electrophiles such as methyl iodide and substituted 2-bromoacetophenones, have been carried out by conventional synthesis and under microwave irradiation in absolute ethanol and acetone .Molecular Structure Analysis
The molecular formula of “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is C13H12N2O2 . The structure of similar compounds has been confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, found in various bioactive compounds, has demonstrated anti-inflammatory effects. Given that inflammation is a common pathway in many diseases, the compound could be explored for its utility in treating inflammatory conditions. Research could focus on its mechanism of action and therapeutic potential in comparison to existing anti-inflammatory agents .
Anticancer Applications
Compounds with an indole core have been associated with anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in cancer research. N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could be investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
Antioxidant Effects
Indole derivatives are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress. The compound could be studied for its capacity to scavenge free radicals and its effectiveness in preventing oxidative damage, which is implicated in numerous chronic diseases .
Antimicrobial Activity
The structural framework of indole is present in many compounds with antimicrobial activity. Research into N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could uncover its potential as a new antimicrobial agent, possibly effective against a spectrum of bacterial and fungal pathogens .
Antidiabetic Potential
Indole scaffolds have been found in drugs that exhibit antidiabetic effects. Investigating the subject compound for its ability to modulate blood glucose levels and its mechanism of action could lead to the development of novel treatments for diabetes .
Safety and Hazards
The safety data sheet for “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-7-3-2-6-16(19)21-12-18(25)17-11-15(8-9-20(17)28-21)24-22(26)14-5-4-10-23-13-14/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKIJTVJEYTVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B2593120.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)
![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)

![3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593128.png)
![2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2593129.png)
![8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2593130.png)
![N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2593131.png)
![6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2593133.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)